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Compound of Interest

Compound Name: 1H-Indole-3-ethanol, 7-bromo-

CAS No.: 936252-65-2

Cat. No.: B3169249

Get Quote

Executive Summary & Chemical Identity
7-Bromo-1H-indole-3-ethanol (also known as 7-Bromotryptophol) is a rare, high-value

halogenated indole intermediate.[1] Unlike its commercially ubiquitous 5-bromo isomer, the 7-

bromo variant is often synthesized de novo for specific medicinal chemistry campaigns

targeting the 5-HT (serotonin) receptors or as a scaffold for C7-diversified indole libraries via

cross-coupling reactions.[1] Its primary utility lies in its ability to serve as a regioselective

handle for late-stage functionalization at the difficult-to-access C7 position.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3169249#bc-rfq
https://www.americanelements.com/indoles
https://www.americanelements.com/indoles
https://www.americanelements.com/indoles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3169249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data / Description

Systematic Name 2-(7-Bromo-1H-indol-3-yl)ethanol

Common Name 7-Bromotryptophol

CAS Number

Not widely listed (Research Grade / Custom

Synthesis).Note: Often confused with 5-bromo

isomer (CAS 32774-29-1).[1]

Molecular Formula C₁₀H₁₀BrNO

Molecular Weight 240.10 g/mol

Predicted LogP ~2.3 - 2.6

Appearance Off-white to pale beige solid (Predicted)

Solubility
Soluble in DMSO, MeOH, EtOAc; sparingly

soluble in water.[1]

Key Functional Groups
Indole core, C7-Bromide (aryl halide), C3-

Hydroxyethyl (primary alcohol).[1]

Synthesis & Manufacturing Methodologies
Accessing 7-bromotryptophol requires overcoming the inherent nucleophilicity of the C3

position to selectively install the bromine at C7, or starting from a pre-functionalized 7-

bromoindole.[1]

A. Biocatalytic Synthesis (Highly Recommended for Regioselectivity)
The most elegant and selective route utilizes Flavin-dependent halogenases, specifically RebH

(from Lechevalieria aerocolonigenes), which exhibits exquisite regioselectivity for the C7

position of tryptophan and tryptophol derivatives.

Enzyme: RebH (Tryptophan 7-halogenase) + RebF (Flavin reductase).

Substrate: Tryptophol (Indole-3-ethanol).[1]
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Mechanism: FAD-dependent oxidation of halide (Br⁻) to hypohalous acid (HOBr) within the

enzyme active site, followed by electrophilic aromatic substitution directed by the enzyme

cleft.

Yield: High regioselectivity (>95% C7) compared to chemical bromination which favors C3 or

C5.

B. Chemical Synthesis (Traditional)
For laboratories without biocatalytic capabilities, a chemical route starting from 7-bromoindole

is viable but requires careful handling to prevent polymerization.

Starting Material: 7-Bromoindole (CAS 51417-51-7).[1]

Vilsmeier-Haack Formylation: React with POCl₃/DMF to form 7-bromoindole-3-

carboxaldehyde.[1]

Henry Reaction / Reduction: Condensation with nitromethane followed by reduction (LiAlH₄)

is not recommended due to bromide lability.

Preferred C3-Alkylation:

Reagent: Oxalyl chloride followed by reduction.

Protocol: React 7-bromoindole with oxalyl chloride to form the glyoxalyl chloride, convert

to the ester (MeOH), and reduce with LiAlH₄ or NaBH₄ to the alcohol.

Experimental Protocols
Protocol 1: Biocatalytic Bromination (RebH System)
This protocol is adapted from established RebH methodologies for indole functionalization.

Reagents:

Substrate: Tryptophol (10 mM)

Enzymes: RebH (5 µM), RebF (or suitable reductase partner)
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Cofactors: FAD (10 µM), NADH (or regeneration system), NaBr (100 mM)

Buffer: Phosphate buffer (50 mM, pH 7.4)

Workflow:

Incubation: Mix tryptophol, NaBr, and cofactors in buffer. Initiate reaction by adding

RebH/RebF.

Reaction: Incubate at 25°C with gentle shaking for 18–24 hours.

Quenching: Stop reaction by adding equal volume of EtOAc or MeOH.

Extraction: Extract the organic layer (EtOAc x 3).

Purification: Silica gel chromatography (Hexane:EtOAc gradient). 7-Bromotryptophol elutes

after the unreacted starting material.[1]

Protocol 2: Chemical Synthesis via Oxalyl Chloride
Use this if 7-bromoindole is available.[1]

Acylation: Dissolve 7-bromoindole (1.0 eq) in anhydrous Et₂O at 0°C. Add oxalyl chloride

(1.2 eq) dropwise. Stir for 2h (yellow precipitate forms).

Esterification: Add anhydrous MeOH (excess) to the suspension. Stir 1h. Evaporate volatiles

to yield Methyl 2-(7-bromo-1H-indol-3-yl)-2-oxoacetate.[1]

Reduction: Dissolve the intermediate in THF. Add LiAlH₄ (3.0 eq) carefully at 0°C. Reflux for

4h.

Workup: Quench with Fieser method (Water/15% NaOH/Water). Filter solids. Concentrate

filtrate.

Purification: Flash chromatography (DCM/MeOH 95:5).

Applications in Drug Discovery
7-Bromotryptophol serves as a versatile "linchpin" scaffold:
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C7-Diversification (Suzuki/Buchwald): The C7-bromide is a prime handle for Palladium-

catalyzed cross-couplings to introduce aryl, heteroaryl, or amine groups, exploring a vector

often neglected in indole SAR (Structure-Activity Relationship) studies.[1]

Etodolac Analogs: Precursor for pyrano[3,4-b]indole derivatives (COX-2 inhibitors) where

C7-substitution modulates potency and selectivity.[1]

Serotonin (5-HT) Modulators: The C7 position affects binding affinity to 5-HT receptors by

altering the electronic properties of the indole ring and steric fit within the receptor pocket.

Visualization: Synthesis & Application Pathways
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Figure 1: Dual synthesis pathways (Biocatalytic vs. Chemical) and downstream applications of

7-Bromotryptophol in medicinal chemistry.[1]

Safety & Handling (MSDS Highlights)
Hazards: Indole derivatives are generally irritants. The brominated analog should be treated

as a potential Skin/Eye Irritant (H315/H319) and STOT-SE (H335).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light

(halogenated indoles can be photosensitive).

Disposal: Halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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